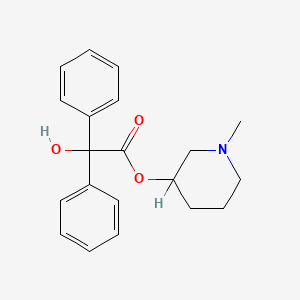

N-Methyl-3-piperidyl benzilate

Description

Properties

IUPAC Name |

(1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,23H,8,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEILXWHVSVDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046258 |

Source

|

| Record name | alpha-Hydroxy-alpha-phenyl-benzeneacetic acid 1-methyl-3-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-80-0 |

Source

|

| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-piperidyl benzilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxy-alpha-phenyl-benzeneacetic acid 1-methyl-3-piperidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-piperidyl benzilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PIPERIDYL BENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A5HM769QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-3-piperidyl Benzilate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-piperidyl benzilate (JB-336) is a potent anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth exploration of its mechanism of action, detailing its interaction with mAChR subtypes and the subsequent impact on intracellular signaling cascades. This document summarizes available quantitative data, outlines key experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

N-Methyl-3-piperidyl benzilate is a psychoactive compound known for its deliriant and hallucinogenic properties, which stem from its potent antagonism of muscarinic acetylcholine receptors.[1] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate (BZ), N-Methyl-3-piperidyl benzilate is less potent and has a shorter duration of action, with its effects on the central nervous system being more pronounced than its peripheral effects.[1] Radiolabeled versions of this compound have been instrumental in scientific research for mapping the distribution of muscarinic acetylcholine receptors within the brain.[2] Understanding the precise mechanism of action of N-Methyl-3-piperidyl benzilate is crucial for elucidating the role of the cholinergic system in both normal physiological processes and pathological conditions.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of N-Methyl-3-piperidyl benzilate is its competitive antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5). As a competitive antagonist, it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. This binding event prevents ACh from eliciting its normal physiological response, thereby blocking cholinergic neurotransmission.

Quantitative Data Summary

Due to the limited availability of specific binding affinity data for N-Methyl-3-piperidyl benzilate across all five muscarinic receptor subtypes, the following table provides a template for how such data would be presented. For context, representative affinity values for other well-characterized muscarinic antagonists are included.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Reference |

| N-Methyl-3-piperidyl benzilate | M1 | Data Not Available | - |

| M2 | Data Not Available | - | |

| M3 | Data Not Available | - | |

| M4 | Data Not Available | - | |

| M5 | Data Not Available | - | |

| Atropine | M1 | ~1-2 | [4] |

| M2 | ~1-2 | [4] | |

| M3 | ~1-2 | [4] | |

| M4 | ~1-2 | [4] | |

| M5 | ~1-2 | [4] | |

| Pirenzepine | M1 | ~10-20 | [4] |

| M2 | ~200-800 | [4] | |

| M3 | ~100-300 | [4] | |

| M4 | ~50-150 | [4] | |

| M5 | ~100-400 | [4] | |

| 4-DAMP | M1 | ~1-5 | [4] |

| M2 | ~10-30 | [4] | |

| M3 | ~0.5-2 | [4] | |

| M4 | ~5-20 | [4] | |

| M5 | ~1-10 | [4] |

Downstream Signaling Pathways

The antagonistic action of N-Methyl-3-piperidyl benzilate at muscarinic receptors leads to the blockade of distinct downstream signaling pathways, depending on the receptor subtype and its associated G-protein.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway): These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). N-Methyl-3-piperidyl benzilate, by blocking the initial receptor activation, prevents this entire cascade.

M2 and M4 Receptor Signaling (Gi/o Pathway): These receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). By antagonizing these receptors, N-Methyl-3-piperidyl benzilate prevents the inhibition of adenylyl cyclase, thus maintaining baseline cAMP levels.

Experimental Protocols

The characterization of N-Methyl-3-piperidyl benzilate's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of N-Methyl-3-piperidyl benzilate for each muscarinic receptor subtype.

Objective: To determine the concentration of N-Methyl-3-piperidyl benzilate that inhibits 50% of the specific binding of a radiolabeled antagonist (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

N-Methyl-3-piperidyl benzilate.

-

Non-labeled, high-affinity muscarinic antagonist for determining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Cell Membranes + Assay Buffer.

-

Non-specific Binding: Radioligand + Cell Membranes + Excess Unlabeled Antagonist (e.g., 1 µM atropine).

-

Competition: Radioligand + Cell Membranes + Serial dilutions of N-Methyl-3-piperidyl benzilate.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Methyl-3-piperidyl benzilate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to quantify the antagonistic effect of N-Methyl-3-piperidyl benzilate on Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of N-Methyl-3-piperidyl benzilate to inhibit agonist-induced accumulation of inositol phosphates.

Materials:

-

Cells stably expressing the target Gq/11-coupled muscarinic receptor.

-

[³H]-myo-inositol.

-

Agonist (e.g., carbachol or acetylcholine).

-

N-Methyl-3-piperidyl benzilate.

-

LiCl solution.

-

Lysis buffer (e.g., formic acid).

-

Anion exchange resin (e.g., Dowex AG1-X8).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation) and the desired concentrations of N-Methyl-3-piperidyl benzilate for a specified time.

-

Stimulation: Add the muscarinic agonist (e.g., carbachol) to stimulate the cells and incubate for a defined period (e.g., 30-60 minutes).

-

Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., formic acid).

-

IP Isolation: Transfer the cell lysates to columns containing anion exchange resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and quantify the amount of [³H]-inositol phosphates using a liquid scintillation counter.

-

Data Analysis: Plot the amount of IP accumulation against the agonist concentration in the presence and absence of different concentrations of N-Methyl-3-piperidyl benzilate. The antagonistic effect can be quantified by determining the shift in the agonist's EC50 value.

Conclusion

N-Methyl-3-piperidyl benzilate exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. This action blocks the canonical Gq/11 and Gi/o signaling pathways, leading to a disruption of normal cholinergic neurotransmission. While its high affinity for muscarinic receptors is established, further research is needed to fully characterize its binding profile across all five receptor subtypes to better understand its specific central and peripheral effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the nuanced mechanism of action of this and related compounds, which is essential for the development of more selective and therapeutically valuable muscarinic receptor modulators.

References

- 1. N-Methyl-3-piperidyl benzilate [medbox.iiab.me]

- 2. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]

- 3. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-3-piperidyl Benzilate: A Technical Guide to its Function as a Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-piperidyl benzilate (JB-336) is a potent, synthetically derived anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate, JB-336 exhibits significant effects on the central nervous system, leading to deliriant and hallucinogenic properties, albeit with lower potency and a shorter duration of action than its notorious analog.[1][2] Its utility as a research tool, particularly in its radiolabeled form, has been instrumental in the mapping and characterization of mAChRs in the brain.[1] This technical guide provides an in-depth overview of N-Methyl-3-piperidyl benzilate, focusing on its pharmacological action, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction

N-Methyl-3-piperidyl benzilate, also known by its code name JB-336, is a tertiary amine and a member of the piperidine class of organic compounds. Its primary mechanism of action is the competitive blockade of the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) integral to a vast array of physiological functions. Due to its psychoactive properties, it is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[3]

Despite its classification, the unique pharmacological profile of JB-336 makes it a valuable ligand for in vitro and in vivo studies aimed at elucidating the role of muscarinic receptor subtypes in health and disease.

Pharmacological Profile

N-Methyl-3-piperidyl benzilate acts as a non-selective competitive antagonist at all five muscarinic receptor subtypes. By binding to the orthosteric site, it prevents the endogenous ligand, acetylcholine, from activating the receptor and initiating downstream signaling cascades.

Binding Affinity

Table 1: Comparative Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists at Human M1-M5 Receptors

| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Atropine | 1.6 - 2.5 | 2.0 - 4.6 | 1.7 - 2.5 | 1.8 - 3.2 | 2.0 - 3.9 |

| Pirenzepine | 8.0 - 20 | 200 - 800 | 150 - 400 | 100 - 300 | 100 - 300 |

| 4-DAMP | 3.2 - 10 | 10 - 32 | 0.3 - 1.0 | 3.2 - 10 | 1.0 - 3.2 |

| Methoctramine | 100 - 320 | 3.2 - 10 | 100 - 320 | 32 - 100 | 100 - 320 |

| N-Methyl-3-piperidyl benzilate | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions.

Functional Activity

As a competitive antagonist, N-Methyl-3-piperidyl benzilate is expected to inhibit agonist-induced functional responses mediated by muscarinic receptors. Such responses include, but are not limited to, G-protein activation, modulation of second messenger levels (e.g., inositol phosphates, cyclic AMP), and changes in intracellular calcium concentrations. Specific functional data (IC50 or EC50 values) for JB-336 across the five muscarinic receptor subtypes are not extensively reported in the literature.

Signaling Pathways

The antagonistic action of N-Methyl-3-piperidyl benzilate blocks the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. These pathways are subtype-dependent:

-

M1, M3, and M5 Receptors: These receptors couple to Gαq/11 proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. The blockade of these receptors by JB-336 inhibits this cascade.

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs). JB-336 prevents these inhibitory effects.

Experimental Protocols

The characterization of N-Methyl-3-piperidyl benzilate as a muscarinic antagonist relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., JB-336) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Test compound: N-Methyl-3-piperidyl benzilate.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of N-Methyl-3-piperidyl benzilate.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of JB-336.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the unlabeled antagonist.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist stimulation. As an antagonist, JB-336 will inhibit agonist-induced [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

[³⁵S]GTPγS.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test compound: N-Methyl-3-piperidyl benzilate.

-

GDP.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of N-Methyl-3-piperidyl benzilate.

-

Add a fixed concentration of the muscarinic agonist to stimulate G-protein activation.

-

Add GDP and [³⁵S]GTPγS to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Determine the IC50 value for JB-336's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Calcium Mobilization Assay

This assay is used to assess the functional activity of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium levels.

Materials:

-

Whole cells expressing the Gq-coupled muscarinic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist.

-

Test compound: N-Methyl-3-piperidyl benzilate.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of N-Methyl-3-piperidyl benzilate.

-

Add a fixed concentration of the muscarinic agonist to stimulate calcium release.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Determine the IC50 value for JB-336's inhibition of agonist-induced calcium mobilization.

Conclusion

N-Methyl-3-piperidyl benzilate is a classical, non-selective muscarinic antagonist that has been a valuable tool for the study of the cholinergic system. While specific quantitative data on its binding and functional activity at individual muscarinic receptor subtypes are not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization. Further studies to delineate the subtype selectivity profile of JB-336 would be of significant value to the neuroscience and pharmacology communities. The continued use of JB-336 and similar compounds in well-defined experimental paradigms will undoubtedly contribute to a deeper understanding of the complex roles of muscarinic acetylcholine receptors in physiology and pathophysiology.

References

Synthesis of N-Methyl-3-piperidyl Benzilate from Methyl Benzilate: A Technical Guide

This document provides a comprehensive overview of the synthesis of N-Methyl-3-piperidyl benzilate, a potent anticholinergic agent. The primary synthetic route detailed herein involves the transesterification of methyl benzilate with N-methyl-3-piperidinol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a glycolate ester and a member of the piperidine family of compounds. It is a potent, centrally-acting anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors. Its pharmacological effects have been a subject of interest in neuropharmacology and drug development. The synthesis of this compound is a key step in enabling further research into its properties and potential applications.

The most common and efficient method for the synthesis of N-Methyl-3-piperidyl benzilate is the transesterification of methyl benzilate with N-methyl-3-piperidinol in the presence of a suitable catalyst. This reaction is typically driven to completion by the removal of the methanol byproduct.

Synthesis of N-Methyl-3-piperidyl Benzilate

The core of the synthesis is a transesterification reaction. Methyl benzilate is reacted with N-methyl-3-piperidinol in the presence of a catalyst, typically a sodium alkoxide, to yield N-Methyl-3-piperidyl benzilate and methanol.

Reaction Scheme:

The following protocol is a representative procedure for the synthesis of N-Methyl-3-piperidyl benzilate.

Materials:

-

Methyl benzilate

-

N-methyl-3-piperidinol

-

Sodium metal

-

Toluene (anhydrous)

-

Heptane

-

Deionized water

-

Anhydrous sodium sulfate

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: A solution of sodium methoxide is prepared by dissolving a small piece of sodium metal in an excess of anhydrous methanol under an inert atmosphere. The excess methanol is then removed under vacuum to yield sodium methoxide as a white solid.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with methyl benzilate, N-methyl-3-piperidinol, and anhydrous toluene.

-

Reaction: The prepared sodium methoxide catalyst is added to the reaction mixture. The mixture is then heated to reflux with vigorous stirring. The reaction progress is monitored by observing the distillation of the methanol-toluene azeotrope.

-

Work-up: After the reaction is complete (as indicated by the cessation of methanol distillation), the mixture is cooled to room temperature. The reaction is quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude N-Methyl-3-piperidyl benzilate can be further purified by recrystallization from a suitable solvent system, such as toluene-heptane, to afford the final product as a white crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of N-Methyl-3-piperidyl benzilate.

| Parameter | Value |

| Reactants | |

| Methyl Benzilate | 1.0 equivalent |

| N-methyl-3-piperidinol | 1.1 equivalents |

| Sodium Methoxide | 0.1 equivalents |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Yield | 75-85% |

| Melting Point | 165-167 °C |

| Appearance | White crystalline solid |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 7.6-7.2 (m, 10H, Ar-H), 5.1 (br s, 1H, OH), 4.9 (m, 1H, O-CH), 2.8-2.0 (m, 8H, piperidine-H), 2.2 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 174.5 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 79.0 (C-OH), 72.0 (O-CH), 58.0 (piperidine-CH₂), 46.0 (N-CH₃), 30.0 (piperidine-CH₂), 22.0 (piperidine-CH₂) |

| IR (KBr, cm⁻¹) | 3450 (O-H), 3050 (Ar C-H), 2950 (C-H), 1730 (C=O), 1450 (C=C), 1170 (C-O) |

Visualization of Workflow and Signaling Pathway

The following diagram illustrates the key steps in the synthesis of N-Methyl-3-piperidyl benzilate.

Caption: Synthesis workflow for N-Methyl-3-piperidyl benzilate.

N-Methyl-3-piperidyl benzilate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates its mechanism of action.

Caption: Antagonistic action at muscarinic acetylcholine receptors.

In-Depth Pharmacological Profile of N-Methyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-piperidyl benzilate (JB-336) is a potent, centrally-acting anticholinergic agent and a structural analog of the chemical warfare agent 3-quinuclidinyl benzilate (BZ). As a non-selective muscarinic acetylcholine receptor antagonist, it produces deliriant and hallucinogenic effects. This technical guide provides a comprehensive overview of the pharmacological profile of N-Methyl-3-piperidyl benzilate, with a focus on its receptor binding affinity, functional antagonism, and pharmacokinetic properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in the study of cholinergic systems and the development of related therapeutic agents.

Introduction

N-Methyl-3-piperidyl benzilate is a synthetic glycolate ester with significant effects on the central nervous system (CNS).[1][2][3] Structurally related to atropine and scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] Its pronounced central effects, which include delirium, hallucinations, and cognitive disruption, have led to its classification as a Schedule I controlled substance in the United States.[5] Despite its potential for abuse, N-Methyl-3-piperidyl benzilate, particularly its radiolabeled form, serves as a valuable research tool for mapping the distribution and density of muscarinic receptors in the brain via Positron Emission Tomography (PET).[2][3] This guide synthesizes the available pharmacological data to provide a detailed technical overview for research and drug development purposes.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of N-Methyl-3-piperidyl benzilate is the competitive blockade of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. N-Methyl-3-piperidyl benzilate is a non-selective antagonist, meaning it binds to all five subtypes with varying affinities. The blockade of these receptors, particularly in the CNS, disrupts normal cholinergic neurotransmission, leading to the characteristic anticholinergic toxidrome.

Signaling Pathways

Muscarinic receptor subtypes are coupled to different G-protein signaling cascades. M1, M3, and M5 receptors typically couple through Gαq/11 to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking these receptors, N-Methyl-3-piperidyl benzilate inhibits these downstream signaling events.

Figure 1. Signaling pathways of muscarinic acetylcholine receptors and antagonism by N-Methyl-3-piperidyl benzilate.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for N-Methyl-3-piperidyl benzilate and its structural isomer, N-Methyl-4-piperidyl benzilate. Data for the 3-piperidyl isomer is limited, highlighting an area for further research.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |

| N-Methyl-3-piperidyl benzilate | Non-selective | "Relatively Low Affinity" | --INVALID-LINK--3-MPB | Rat Brain | [6] |

| N-Methyl-4-piperidyl benzilate | Non-selective | 0.2 | [3H]QNB | Rat Brain | (Implied from studies on N-substituted 4-piperidinyl benzilates) |

Table 2: Functional Antagonism (IC50/pKB)

| Compound | Assay Type | Receptor Subtype | IC50 (nM) / pKB | Reference |

| N-Methyl-3-piperidyl benzilate | Data Not Available | - | - | - |

Note: There is a lack of publicly available data on the functional potency of N-Methyl-3-piperidyl benzilate from in vitro functional assays.

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life | Data Not Available | - | - | - |

| Clearance | Faster than --INVALID-LINK--3-MPB | Monkey | Intravenous | [7] |

| Volume of Distribution (VT) | Data Not Available | - | - | - |

| Bioavailability | Data Not Available | - | - | - |

Note: Detailed pharmacokinetic parameters for N-Methyl-3-piperidyl benzilate are not well-documented. The available information is primarily qualitative and derived from PET imaging studies with its radiolabeled analog.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of N-Methyl-3-piperidyl benzilate.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the binding affinity (Ki) of N-Methyl-3-piperidyl benzilate for muscarinic acetylcholine receptors.

Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

-

Tissue/Cell Membranes: Homogenates from rat brain tissue (e.g., cortex, striatum) or cell lines stably expressing specific human muscarinic receptor subtypes (e.g., CHO-K1, HEK293).

-

Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB) or [3H]N-methylscopolamine ([3H]NMS).

-

Test Compound: N-Methyl-3-piperidyl benzilate.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane suspension, the radioligand (at a concentration near its Kd), and either vehicle, a range of concentrations of N-Methyl-3-piperidyl benzilate, or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This protocol outlines a calcium mobilization assay to measure the functional antagonist activity of N-Methyl-3-piperidyl benzilate at M1, M3, or M5 muscarinic receptors.

Figure 3. Workflow for a calcium mobilization functional assay.

Materials:

-

Cell Line: A cell line stably expressing a Gq-coupled muscarinic receptor subtype (e.g., CHO-M1, HEK-M3).

-

Calcium-sensitive Dye: Fluo-4 AM or similar.

-

Test Compound: N-Methyl-3-piperidyl benzilate.

-

Agonist: Carbachol or acetylcholine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of N-Methyl-3-piperidyl benzilate for 15-30 minutes.

-

Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously.

-

Fluorescence Measurement: Measure the fluorescence intensity over time to capture the peak calcium response.

-

Data Analysis: Normalize the fluorescence response to the control (agonist alone). Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

N-Methyl-3-piperidyl benzilate is a potent, non-selective muscarinic acetylcholine receptor antagonist with significant central nervous system effects. While its clinical use is precluded by its deliriant and hallucinogenic properties, it remains an important tool in neuropharmacological research, particularly for the in vivo imaging of muscarinic receptors. A comprehensive understanding of its pharmacological profile is crucial for interpreting research findings and for the development of novel, subtype-selective muscarinic receptor ligands with improved therapeutic potential. The significant gaps in the publicly available quantitative data for N-Methyl-3-piperidyl benzilate, especially concerning its affinity for individual muscarinic receptor subtypes and its functional antagonist potency, underscore the need for further detailed characterization of this compound.

References

- 1. N-Methyl-3-piperidyl_benzilate [chemeurope.com]

- 2. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-3-piperidyl benzilate [medbox.iiab.me]

- 4. Buy N-Methyl-3-piperidyl benzilate (EVT-1542861) | 3321-80-0 [evitachem.com]

- 5. Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 1-methyl-3-piperidinyl ester | C20H23NO3 | CID 62495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and autoradiographic localization of muscarinic cholinergic antagonist (+)N-[11C]methyl-3-piperidyl benzilate as a potent radioligand for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of PET ligands (+)N-[(11)C]ethyl-3-piperidyl benzilate and (+)N-[(11)C]propyl-3-piperidyl benzilate for muscarinic cholinergic receptors: a PET study with microdialysis in comparison with (+)N-[(11)C]methyl-3-piperidyl benzilate in the conscious monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of N-Methyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Methyl-3-piperidyl benzilate (JB-336) for the five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental pathways.

Introduction

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors, which are members of the G protein-coupled receptor (GPCR) superfamily, are integral to the parasympathetic nervous system and play crucial roles in mediating the effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[3] The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distributions and couple to different intracellular signaling pathways, making subtype-selective ligands valuable tools in research and potential therapeutic agents.[3] Understanding the binding affinity of ligands like JB-336 across these subtypes is fundamental for elucidating the physiological and pathological roles of the cholinergic system. Radiolabelled versions of N-Methyl-3-piperidyl benzilate are utilized in scientific research to map the distribution of muscarinic acetylcholine receptors in the brain.[2]

Binding Affinity of N-Methyl-3-piperidyl benzilate for Muscarinic Receptor Subtypes

The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between the two molecules. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Ligand | pKi | Ki (nM) | Reference |

| M1 | (R)-Trihexyphenidyl | 8.8 | 1.6 | [1] |

| M2 | (R)-Trihexyphenidyl | 8.1 | 7.9 | [1] |

| M3 | (R)-Trihexyphenidyl | 8.5 | 3.2 | [1] |

| M4 | (R)-Trihexyphenidyl | 8.8 | 1.6 | [1] |

| M5 | (R)-Trihexyphenidyl | 8.2 | 6.3 | [1] |

Note: Data for the closely related antagonist (R)-Trihexyphenidyl is presented to illustrate typical affinities of benzilate-like structures at muscarinic receptors. Precise pKi values for N-Methyl-3-piperidyl benzilate across all five subtypes require further dedicated experimental characterization.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different families of heterotrimeric G proteins, initiating distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to G proteins of the Gq/11 family.[3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

-

M2 and M4 Receptors: These subtypes predominantly couple to G proteins of the Gi/o family.[3] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Figure 1: Muscarinic Receptor G-protein Signaling Pathways.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of N-Methyl-3-piperidyl benzilate for muscarinic receptor subtypes is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," in this case, JB-336) to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

I. Materials and Reagents

-

Radioligand: A tritiated, high-affinity muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Competitor: N-Methyl-3-piperidyl benzilate (JB-336).

-

Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Assay Buffer: e.g., 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding (NSB) Determinator: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist such as atropine (1 µM).

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Microplate reader, liquid scintillation counter, cell harvester.

II. Membrane Preparation

-

Culture cells expressing the desired muscarinic receptor subtype to confluence.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in a hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration suitable for the assay.

III. Competitive Binding Assay Procedure

-

Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membrane suspension.

-

Non-specific Binding (NSB): Radioligand + Atropine (or other NSB determinator) + Membrane suspension.

-

Competition: Radioligand + Serial dilutions of N-Methyl-3-piperidyl benzilate + Membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

IV. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (N-Methyl-3-piperidyl benzilate) concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

N-Methyl-3-piperidyl benzilate serves as a valuable pharmacological tool for the study of muscarinic acetylcholine receptors due to its high affinity. While it is generally considered a non-selective antagonist, subtle differences in its binding affinity across the five receptor subtypes may exist and warrant further detailed investigation using standardized radioligand binding assays with cloned human receptors. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of cholinergic pharmacology and drug development. A complete and precise characterization of the binding profile of N-Methyl-3-piperidyl benzilate across all muscarinic receptor subtypes will be crucial for the accurate interpretation of experimental results and for the design of more selective muscarinic receptor ligands.

References

In Vitro Characterization of N-Methyl-3-piperidyl benzilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-piperidyl benzilate, also known by the codename JB-336, is a potent synthetic anticholinergic agent.[1][2] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate, JB-336 acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are pivotal in mediating a wide array of physiological functions in both the central and peripheral nervous systems. The antagonistic action of N-Methyl-3-piperidyl benzilate on mAChRs leads to a blockade of acetylcholine-mediated signaling, resulting in its characteristic pharmacological effects. Due to its high affinity for these receptors, radiolabeled variants of N-Methyl-3-piperidyl benzilate, such as [¹¹C]N-Methyl-3-piperidyl benzilate, are valuable tools in neuroscience research, particularly for the in vivo mapping and quantification of muscarinic receptors using positron emission tomography (PET).[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of N-Methyl-3-piperidyl benzilate, focusing on its binding affinity, functional activity, and the underlying experimental methodologies.

Binding Affinity at Muscarinic Acetylcholine Receptors

A study on N-substituted derivatives of 4-piperidinyl benzilate, an isomer of N-Methyl-3-piperidyl benzilate, revealed that N-methylation results in a high affinity for brain muscarinic acetylcholine receptors.[5] It is important to note that this data is for the 4-piperidyl isomer and not the 3-piperidyl isomer (JB-336), however, it strongly suggests a high-affinity interaction for JB-336 as well.

| Compound | Receptor Target | Ki (nM) | Source |

| N-Methyl-4-piperidyl benzilate | Muscarinic Acetylcholine Receptors (rat brain) | 0.2 | [5] |

Note: This table presents data for a structural isomer of N-Methyl-3-piperidyl benzilate. Specific Ki values for N-Methyl-3-piperidyl benzilate at individual M1-M5 receptor subtypes are not currently available in publicly accessible literature.

PET imaging studies using --INVALID-LINK--N-methyl-3-piperidyl benzilate have indicated preferential binding kinetics to M1 and M2 subtypes of muscarinic receptors, suggesting that its binding affinity may not be uniform across all subtypes.[4]

Functional Activity at Muscarinic Acetylcholine Receptors

As a competitive antagonist, N-Methyl-3-piperidyl benzilate is expected to inhibit the functional responses mediated by the activation of muscarinic receptors by acetylcholine or other muscarinic agonists. The functional potency of an antagonist is typically determined by its half-maximal inhibitory concentration (IC50) in various in vitro functional assays.

| Assay Type | Muscarinic Receptor Subtype | Expected Effect of N-Methyl-3-piperidyl benzilate |

| Calcium Mobilization | M1, M3, M5 (Gq/11-coupled) | Inhibition of agonist-induced increase in intracellular calcium. |

| cAMP Inhibition | M2, M4 (Gi/o-coupled) | Attenuation of agonist-induced decrease in intracellular cAMP. |

Signaling Pathways

The five muscarinic acetylcholine receptor subtypes couple to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). As an antagonist, N-Methyl-3-piperidyl benzilate blocks the initiation of this cascade by preventing agonist binding.

-

M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). N-Methyl-3-piperidyl benzilate, by blocking agonist binding, prevents this inhibitory effect on adenylyl cyclase and the subsequent downstream events.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of N-Methyl-3-piperidyl benzilate for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-N-Methylscopolamine)

-

N-Methyl-3-piperidyl benzilate (unlabeled competitor)

-

Non-specific binding control (e.g., Atropine at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare serial dilutions of N-Methyl-3-piperidyl benzilate in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition: N-Methyl-3-piperidyl benzilate dilution, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Methyl-3-piperidyl benzilate concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Nexus of Anticholinergic Potency: A Technical Guide to N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between two potent anticholinergic compounds: N-Methyl-3-piperidyl benzilate (JB-336) and 3-Quinuclidinyl benzilate (BZ or QNB). Both agents are notable for their profound effects on the central and peripheral nervous systems, primarily through their interaction with muscarinic acetylcholine receptors. This document provides a comprehensive overview of their chemical structures, pharmacological profiles, and the experimental methodologies used to characterize them.

Structural and Pharmacological Relationship

N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate are structurally analogous synthetic compounds, both classified as anticholinergic agents.[1] Their core relationship lies in their shared benzilate moiety, which is crucial for their antagonistic activity at muscarinic acetylcholine receptors. The primary structural difference is found in the amino alcohol portion of the molecule, with N-Methyl-3-piperidyl benzilate containing a methylated piperidine ring and 3-Quinuclidinyl benzilate possessing a bicyclic quinuclidine ring system.

3-Quinuclidinyl benzilate, also known as BZ, is a well-known chemical warfare agent, recognized for its potent and long-lasting deliriant and hallucinogenic effects.[2] N-Methyl-3-piperidyl benzilate is a related compound that is reported to be less potent and have a shorter duration of action compared to BZ.[2] Despite its reduced potency, its effects on the central nervous system are predominant over its peripheral effects.[2] Both compounds are classified as Schedule I controlled substances in the United States, indicating a high potential for abuse and no currently accepted medical use.[1]

Radiolabelled versions of N-Methyl-3-piperidyl benzilate are utilized in scientific research as imaging agents to map the distribution of muscarinic acetylcholine receptors in the brain.[2] Similarly, 3-Quinuclidinyl benzilate is employed as a research tool for studying muscarinic receptors and the mechanisms of anticholinergic toxicity.[3]

Quantitative Pharmacological Data

The primary mechanism of action for both N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5). Their binding affinities for these receptor subtypes are a key determinant of their pharmacological profiles. The following tables summarize the available quantitative data. Direct comparative studies across all receptor subtypes are limited, and thus, the data presented is compiled from various sources.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| N-Methyl-3-piperidyl benzilate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 3-Quinuclidinyl benzilate | ~0.03 - 0.08 | Not Reported | Not Reported | Not Reported | Not Reported |

Note: [3H]Quinuclidinyl benzilate ([3H]QNB) is a commonly used radioligand in binding assays, and its high affinity for muscarinic receptors is well-established. Specific Ki values for QNB across all subtypes are often reported in the picomolar to low nanomolar range.

Table 2: Functional Potency (pA2 / IC50) of N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate

| Compound | Assay Type | Receptor Subtype | Potency (pA2 / IC50) |

| N-Methyl-3-piperidyl benzilate | Not Reported | Not Reported | Not Reported |

| 3-Quinuclidinyl benzilate | Not Reported | Not Reported | Not Reported |

Signaling Pathways

N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate exert their effects by blocking the signaling cascades initiated by the activation of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding with acetylcholine, trigger distinct downstream pathways depending on the receptor subtype.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Muscarinic acetylcholine receptor signaling pathways and their antagonism.

Experimental Protocols

The characterization of N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds for different muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB).

-

Test compounds: N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate.

-

Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the biological response produced by a muscarinic agonist.

This assay measures the activation of G-proteins, which is an early event in GPCR signaling.

-

Materials:

-

Cell membranes expressing the muscarinic receptor of interest.

-

[35S]GTPγS.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test antagonists: N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate.

-

GDP.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate the cell membranes with the test antagonist at various concentrations.

-

Add a fixed concentration of the muscarinic agonist to stimulate the receptors.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a specific time at a controlled temperature.

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

-

This assay is specific for M1, M3, and M5 receptors and measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

-

Materials:

-

Intact cells expressing the M1, M3, or M5 receptor.

-

[3H]myo-inositol for labeling cellular phosphoinositides.

-

Muscarinic agonist.

-

Test antagonists.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow IPs to accumulate.

-

Ion-exchange chromatography columns to separate IPs.

-

-

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol.

-

Pre-incubate the labeled cells with the test antagonist at various concentrations.

-

Add LiCl to the cells.

-

Stimulate the cells with a muscarinic agonist.

-

Terminate the reaction and extract the soluble inositol phosphates.

-

Separate and quantify the [3H]-labeled IPs using ion-exchange chromatography and scintillation counting.

-

The antagonist's potency is determined by its ability to inhibit the agonist-stimulated accumulation of IPs.

-

Conclusion

N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate are closely related and potent muscarinic acetylcholine receptor antagonists. Their structural similarities give rise to a shared mechanism of action, leading to significant anticholinergic effects on the central nervous system. While 3-Quinuclidinyl benzilate is recognized for its higher potency, both compounds serve as valuable tools in neuroscience research for probing the function and distribution of muscarinic receptors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these and other novel anticholinergic agents, which is essential for advancing our understanding of muscarinic receptor pharmacology and its implications for drug development. Further research is warranted to fully elucidate the comparative quantitative pharmacology of these two compounds across all muscarinic receptor subtypes.

References

- 1. Role of specific muscarinic receptor subtypes in cholinergic parasympathomimetic responses, in vivo phosphoinositide hydrolysis, and pilocarpine-induced seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of the five cloned human muscarinic cholinergic receptors expressed in CHO-K1 cells by antidepressants and antihistaminics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Research or Data on JB-336 Found

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no information, research, or data could be found for a compound designated as "JB-336."

This absence of information suggests that "JB-336" may correspond to one of the following scenarios:

-

Internal or Pre-publication Code: The designation may be an internal code name used within a pharmaceutical company or research institution for a compound that has not yet been disclosed in public patents or scientific publications.

-

Discontinued Project: Research on JB-336 may have been discontinued at a very early stage, prior to any public disclosure.

-

Hypothetical or Incorrect Designation: The name "JB-336" might be a hypothetical example or an incorrect reference.

Without any primary or secondary sources detailing its discovery, chemical structure, or biological activity, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or pathway diagrams.

Further investigation would require more specific details, such as a chemical structure, CAS number, the research institution involved, or the therapeutic area of interest, if available.

N-Methyl-3-piperidyl benzilate: A Technical Overview for Researchers

For internal research and drug development purposes only. This document provides a technical summary of N-Methyl-3-piperidyl benzilate (JB-336), a potent anticholinergic agent. It is classified as a Schedule I controlled substance in the United States and is intended for use by qualified researchers in appropriately licensed facilities.

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a synthetic glycolate anticholinergic agent. Structurally, it is the N-methylated derivative of 3-piperidyl benzilate and is closely related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB or BZ).[1][2] JB-336 is recognized for its potent effects on the central nervous system, which predominate over its peripheral effects.[1][2] Clinically, it acts as a deliriant and hallucinogen, with its activity stemming from its function as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2] While less potent and shorter-acting than QNB, its significant psychotomimetic effects and potential for abuse have led to its strict control.[1][2] In research, radiolabeled versions of JB-336 have been synthesized for use as radioligands in Positron Emission Tomography (PET) to visualize and map the distribution of muscarinic receptors in the brain.[1]

Core Mechanism of Action

The primary pharmacological action of N-Methyl-3-piperidyl benzilate is the competitive blockade of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These G-protein coupled receptors (GPCRs) are widely distributed throughout the central and peripheral nervous systems and mediate the diverse effects of the neurotransmitter acetylcholine.

Antagonism by JB-336 prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling cascades they initiate. These pathways are broadly divided into two main branches depending on the G-protein to which the receptor subtype couples:

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C.[4]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

By non-selectively blocking all five receptor subtypes, JB-336 disrupts a wide range of cholinergic functions, including cognition, memory, smooth muscle contraction, and glandular secretion, leading to its characteristic central and peripheral effects.

Data Presentation: Muscarinic Receptor Binding Affinities

| Compound | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₄ Kᵢ (nM) | M₅ Kᵢ (nM) | Notes |

| N-Methyl-3-piperidyl benzilate (JB-336) | Data not available | Data not available | Data not available | Data not available | Data not available | Generally considered less potent than QNB. |

| 3-Quinuclidinyl benzilate (QNB/BZ) | - | - | - | - | - | Kᴅ reported as 0.02-0.07 nM in brain tissue (non-subtype specific).[3] |

| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | A classic non-selective muscarinic antagonist.[5] |

Experimental Protocols

The characterization of a muscarinic antagonist like N-Methyl-3-piperidyl benzilate involves determining its binding affinity and its functional efficacy. Below are representative protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ value) of a test compound (e.g., JB-336) by measuring its ability to displace a known radiolabeled muscarinic antagonist.

Objective: To determine the inhibition constant (Kᵢ) of JB-336 for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl Benzilate ([³H]-QNB).

-

Test Compound: N-Methyl-3-piperidyl benzilate (JB-336), prepared in serial dilutions.

-

Non-specific Antagonist: A high concentration of an unlabeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Cell Membranes.

-

Non-specific Binding (NSB): Radioligand + Non-specific Antagonist (e.g., Atropine) + Cell Membranes.

-

Competition: Radioligand + Serial Dilutions of JB-336 + Cell Membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average NSB CPM from the total binding and competition CPM.

-

Plot the percentage of specific binding against the logarithm of the JB-336 concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of JB-336 that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Assay)

This protocol describes a method to measure the functional antagonism of Gq/11-coupled receptors (M1, M3, M5) by JB-336.